

An In-depth Technical Guide to N-(4-Methoxybenzyl)butan-1-amine

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Compound of Interest

Compound Name: *N*-(4-Methoxybenzyl)butan-1-amine

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **N-(4-Methoxybenzyl)butan-1-amine**, a secondary amine with applications in organic synthesis and potential relevance in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Properties and Data

N-(4-Methoxybenzyl)butan-1-amine is a substituted amine featuring a butyl group and a 4-methoxybenzyl group attached to a nitrogen atom. A summary of its key quantitative data is presented below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₉ NO	[1][2]
Molecular Weight	193.28 g/mol	[1]
CAS Number	3910-58-5	[2]

Experimental Protocols

The synthesis of **N-(4-Methoxybenzyl)butan-1-amine** can be achieved through several established methods for the formation of secondary amines. A common and effective approach

is reductive amination.

Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of **N-(4-Methoxybenzyl)butan-1-amine** from 4-methoxybenzaldehyde and butan-1-amine.

Materials:

- 4-Methoxybenzaldehyde
- Butan-1-amine[3][4]
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or Sodium cyanoborohydride (NaBH_3CN)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic acid (glacial)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Magnetic stirrer and stir bar
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

- Imine Formation:
 - Dissolve 1.0 equivalent of 4-methoxybenzaldehyde in the chosen solvent (DCM or DCE) in a round-bottom flask equipped with a magnetic stir bar.
 - Add 1.0 to 1.2 equivalents of butan-1-amine to the solution.

- If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
- Stir the reaction mixture at room temperature for 1-2 hours. The formation of the intermediate imine can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Reduction:
 - To the stirred solution containing the imine, add 1.2 to 1.5 equivalents of the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reaction.
 - Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS analysis.
- Work-up:
 - Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
 - Combine the organic layers and wash them with brine.
 - Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification:
 - The crude **N-(4-Methoxybenzyl)butan-1-amine** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

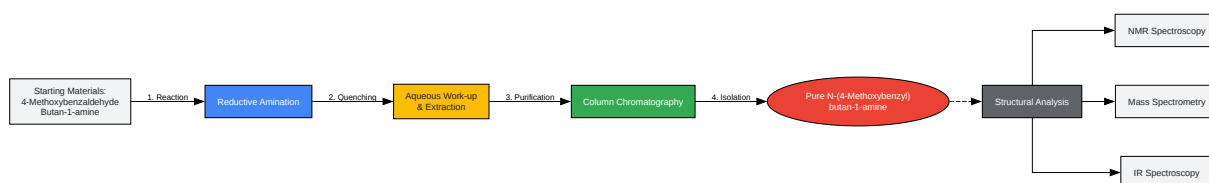
Characterization:

The identity and purity of the synthesized **N-(4-Methoxybenzyl)butan-1-amine** should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H NMR and ^{13}C NMR): To confirm the molecular structure.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify the functional groups present.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of **N-(4-Methoxybenzyl)butan-1-amine**.



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Caption: Logical workflow for the synthesis and characterization of **N-(4-Methoxybenzyl)butan-1-amine**.

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References

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